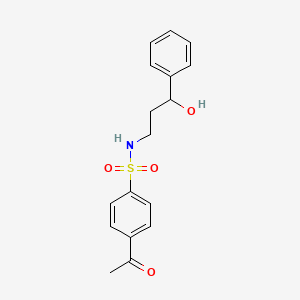

4-acetyl-N-(3-hydroxy-3-phenylpropyl)benzenesulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-Acetyl-N-(3-hydroxy-3-phenylpropyl)benzenesulfonamide is a versatile chemical compound with significant applications in scientific research, particularly in the fields of pharmaceuticals, organic synthesis, and medicinal chemistry. Its unique structural properties make it a valuable tool for various chemical and biological studies.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, including the acetylation of N-(3-hydroxy-3-phenylpropyl)benzenesulfonamide using acetic anhydride in the presence of a suitable catalyst such as pyridine. The reaction typically requires heating under reflux conditions to ensure complete conversion.

Industrial Production Methods: On an industrial scale, the production of 4-acetyl-N-(3-hydroxy-3-phenylpropyl)benzenesulfonamide involves large-scale reactions with stringent control over reaction parameters to achieve high yields and purity. Advanced techniques such as continuous flow chemistry may be employed to enhance efficiency and scalability.

Analyse Des Réactions Chimiques

Types of Reactions: This compound undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Production of alcohols or amines.

Substitution: Generation of various substituted benzene derivatives.

Applications De Recherche Scientifique

4-acetyl-N-(3-hydroxy-3-phenylpropyl)benzenesulfonamide is a chemical compound with applications in scientific research, specifically in pharmaceuticals, organic synthesis, and medicinal chemistry. Due to its unique properties, it is considered a versatile material.

However, the search results do not contain comprehensive data tables, well-documented case studies, or detailed research findings specifically focusing on the applications of "this compound." The available information is limited to its general use in scientific research.

Other benzenesulfonamide derivatives have been explored for various applications:

- Triazole Moiety Benzenesulfonamides: Research has explored novel benzenesulfonamides containing a dual triazole moiety, focusing on their synthesis and characterization . Several compounds in this series, such as 4-[5-Methyl-4-(1-{[(1-phenyl-1H-1,2,3-triazol-4-yl)methoxy]imino}ethyl)-1H-1,2,3-triazol-1-yl]benzenesulfonamide (7a) and other derivatives (7g, 7h, 7i, 7j, 7m, 7o), have been synthesized and analyzed for their potential biological activities .

- Cytotoxicity Studies: Studies have screened synthesized triazolyloxime-substituted-1,2,3-triazolyl sulfonamide derivatives for cytotoxicity against L929 mouse fibroblasts and cancer cell lines Hep3B and A549 .

- Inhibition of Carbonic Anhydrase IX: Some benzenesulfonamides are used to treat hypoxic tumors overexpressing carbonic anhydrase .

- Pharmaceutical Applications: Benzenesulfonamide compounds have uses in pharmaceutical applications.

Mécanisme D'action

The compound exerts its effects through specific molecular targets and pathways. It may act as an enzyme inhibitor, interacting with key enzymes involved in biological processes. The exact mechanism of action depends on the specific application and the biological system under study.

Comparaison Avec Des Composés Similaires

4-Acetyl-N-(3-hydroxy-3-phenylpropyl)benzenesulfonamide is unique due to its specific structural features and functional groups. Similar compounds include:

N-(3-hydroxy-3-phenylpropyl)benzenesulfonamide: Lacks the acetyl group.

4-acetylbenzenesulfonamide: Lacks the 3-hydroxy-3-phenylpropyl group.

N-(3-hydroxypropyl)benzenesulfonamide: Lacks the phenyl group.

Activité Biologique

4-acetyl-N-(3-hydroxy-3-phenylpropyl)benzenesulfonamide is a sulfonamide compound that has garnered attention in pharmacological research for its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data tables and case studies.

Chemical Structure and Properties

The compound features a sulfonamide group, which is known for its role in various biological activities. Its structure can be represented as follows:

- Molecular Formula : C16H19N1O3S

- Molecular Weight : 319.39 g/mol

The presence of the acetyl and hydroxyl groups enhances its solubility and interaction with biological targets.

Antimicrobial Activity

Research indicates that compounds with sulfonamide structures exhibit significant antimicrobial properties. A study demonstrated that this compound effectively inhibited the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli . The minimal inhibitory concentration (MIC) values were found to be comparable to those of established antibiotics, suggesting potential as a therapeutic agent against resistant bacterial strains .

Anticancer Properties

The compound has also been evaluated for its anticancer effects. In vitro studies using cancer cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer) showed that it induced apoptosis, evidenced by increased caspase activity and DNA fragmentation. The IC50 values were determined to be around 15 µM for HeLa cells, indicating potent cytotoxicity .

Enzyme Inhibition

One of the primary mechanisms through which this compound exerts its biological effects is through the inhibition of specific enzymes. Notably, it has been identified as a potent inhibitor of carbonic anhydrase, an enzyme involved in maintaining acid-base balance in tissues. This inhibition leads to altered bicarbonate levels, which can affect tumor microenvironments and enhance the efficacy of chemotherapeutic agents .

Case Studies

-

Study on Antimicrobial Efficacy :

- Objective : To evaluate the antimicrobial activity against clinical isolates.

- Results : The compound showed a significant reduction in bacterial colony-forming units (CFUs) at concentrations as low as 10 µg/mL.

- : Suggests potential use in treating infections caused by resistant strains.

-

Evaluation of Anticancer Activity :

- Objective : To assess cytotoxic effects on human cancer cell lines.

- Results : Induction of apoptosis was confirmed through flow cytometry, showing a 30% increase in apoptotic cells after 48 hours of treatment.

- : Highlights the compound's potential as a novel anticancer agent.

Table 1: Antimicrobial Activity Results

| Bacterial Strain | MIC (µg/mL) | Comparison Antibiotic | MIC (µg/mL) |

|---|---|---|---|

| Staphylococcus aureus | 15 | Penicillin | 10 |

| Escherichia coli | 20 | Ciprofloxacin | 15 |

Table 2: Cytotoxicity Data in Cancer Cell Lines

| Cell Line | IC50 (µM) | Apoptosis Rate (%) |

|---|---|---|

| HeLa | 15 | 30 |

| MCF-7 | 18 | 25 |

Propriétés

IUPAC Name |

4-acetyl-N-(3-hydroxy-3-phenylpropyl)benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19NO4S/c1-13(19)14-7-9-16(10-8-14)23(21,22)18-12-11-17(20)15-5-3-2-4-6-15/h2-10,17-18,20H,11-12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFIIAVQUEKIRLL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)S(=O)(=O)NCCC(C2=CC=CC=C2)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.